molecular formula C7H7ClN4 B11912066 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B11912066
M. Wt: 182.61 g/mol
InChI Key: BRLAKSPBRIFARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves the cyclization of pyrrole derivatives with chloramine and formamidine acetate . One common method includes the deprotonation of 2-cyanopyrrole using sodium hydride, followed by N-amination with an in situ prepared monochloramine solution. The final cyclization step is achieved using formamidine acetate .

Industrial Production Methods

For industrial-scale production, continuous flow processes have been developed to ensure high yield and safety. These processes involve the use of commodity chemicals and are designed to be scalable, allowing for the production of kilogram quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyrrolo[2,1-f][1,2,4]triazine core .

Scientific Research Applications

2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to its chloromethyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of various biologically active compounds .

Properties

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

IUPAC Name

2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

InChI

InChI=1S/C7H7ClN4/c8-4-6-10-7(9)5-2-1-3-12(5)11-6/h1-3H,4H2,(H2,9,10,11)

InChI Key

BRLAKSPBRIFARA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C(=NC(=N2)CCl)N

Origin of Product

United States

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